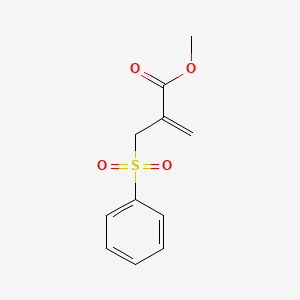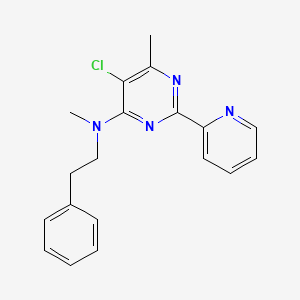![molecular formula C25H27N3O2 B14139705 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 893693-04-4](/img/structure/B14139705.png)
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure includes an acetamide group, a diazenyl group, and a trimethylphenoxy group, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- involves multiple steps. One common method includes the diazotization of 2-methylphenylamine followed by coupling with 2-methyl-4-aminophenol. The resulting intermediate is then reacted with 2,4,6-trimethylphenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the diazenyl group, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms .
Medicine
Its interactions with biological targets can lead to the discovery of new therapeutic agents .
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and coatings .
作用機序
The mechanism of action of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
Disperse Yellow 3: Similar in structure but lacks the trimethylphenoxy group.
N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of the diazenyl group.
Uniqueness
The uniqueness of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- lies in its combination of functional groups. This combination allows for diverse chemical reactions and applications, making it a versatile compound in various fields .
特性
CAS番号 |
893693-04-4 |
|---|---|
分子式 |
C25H27N3O2 |
分子量 |
401.5 g/mol |
IUPAC名 |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H27N3O2/c1-16-12-19(4)25(20(5)13-16)30-15-24(29)26-22-11-10-21(14-18(22)3)27-28-23-9-7-6-8-17(23)2/h6-14H,15H2,1-5H3,(H,26,29) |
InChIキー |
ONQDHAOENFVWBX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=C(C=C(C=C3C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)




![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)



![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)


